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Compound of Interest

Compound Name: 2'4' 6'-Trimethylacetophenone

Cat. No.: B1293756

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2',4',6'-

trimethylacetophenone, a key aromatic ketone. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering

valuable insights for compound identification, structural elucidation, and quality control in

research and development.

Molecular Structure and Properties

IUPAC Name: 1-(2,4,6-trimethylphenyl)ethanone[1]

Synonyms: 2-Acetylmesitylene, Acetomesitylene, Mesityl methyl ketone[1]
CAS Number: 1667-01-2[2][3][4][5]

Molecular Formula: C11H140[2][3][4][6][7]

Molecular Weight: 162.23 g/mol [2][3][4][5][6]

Appearance: Clear colorless to light yellow liquid[4][7]

Spectroscopic Data
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The following tables summarize the key spectroscopic data for 2',4',6'-
trimethylacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Data not explicitly
found in search Aromatic Protons

results

Data not explicitly
) Methyl Protons
found in search o
(Aromatic Ring)
results

Data not explicitly
) Methyl Protons (Acetyl
found in search
Group)
results

Table 2: 13C NMR Spectroscopic Data (Solvent: CDCI3)[2]

Chemical Shift (6) ppm Assignment

21.3, 26.6 Methyl Carbons (Aromatic Ring, Acetyl Group)
125.6, 128.4, 128.7 Aromatic CH

133.8,137.2,138.3 Quaternary Aromatic Carbons

198.3 Carbonyl Carbon (C=0)

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

C(sp?3)-H Stretch (Methyl

~2960-2800 Strong groups)
16851666 Strong C=0 Stretch (Aromatic
Ketone)[8][9][10]
~1600, ~1450 Medium-Strong C=C Stretch (Aromatic Ring)
Mass Spectrometry (MS)
Table 4: Mass Spectrometry (GC-MS) Data[6]
m/z Relative Intensity Assignment
162 22.70% [M]* (Molecular lon)
147 99.99% [M - CHs]* (Base Peak)
119 54.40% [M - COCHsJ* or [CoH11]*
77 29.70% [CeHs]*
43 40.40% [CHsCOJ*

Experimental Protocols

The following are detailed, representative methodologies for acquiring the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2',4',6'-trimethylacetophenone (approximately 10-20 mg) is prepared in
deuterated chloroform (CDClIs, ~0.7 mL). The sample is transferred to a 5 mm NMR tube. Both
1H and 3C NMR spectra are recorded on a 500 MHz spectrometer. Tetramethylsilane (TMS) is
used as an internal standard (6 = 0.00 ppm). For 3C NMR, a proton-decoupled sequence is
utilized to simplify the spectrum.
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Infrared (IR) Spectroscopy

The IR spectrum is obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
A small drop of the neat liquid sample of 2',4',6'-trimethylacetophenone is placed directly onto
the ATR crystal. The spectrum is recorded over a range of 4000-600 cm~1 by co-adding 16
scans at a resolution of 4 cm~2. A background spectrum of the clean ATR crystal is taken prior
to the sample measurement.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS)
system. A dilute solution of 2',4',6'-trimethylacetophenone in an appropriate solvent (e.g.,
dichloromethane or ethyl acetate) is injected into the GC. The sample is vaporized and
separated on a capillary column (e.g., HP-5MS). The separated components are then
introduced into the mass spectrometer. Electron lonization (El) at 70 eV is used to generate
charged fragments, which are subsequently analyzed by a quadrupole mass analyzer.[11] The
mass spectrum is recorded over a mass-to-charge ratio (m/z) range of 40-400.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound such as 2',4',6'-trimethylacetophenone.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1293756?utm_src=pdf-body
https://www.benchchem.com/product/b1293756?utm_src=pdf-body
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www.benchchem.com/product/b1293756?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

2',4',6'-Trimethylacetophenone

Spectroscopic Analysis

NMR Spectroscopy
(lH, 13C)

IR Spectroscopy Mass Spectrometry

Data Interpretation

Chemical Shifts
Integration
Multiplicity

Functional Groups Molecular Weight
(C=0, C-H) Fragmentation Pattern

Structural Elucidation

Confirm Structure of

2',4',6'-Trimethylacetophenone

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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